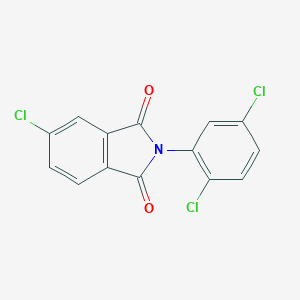
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione typically involves the reaction of 5-chloro-2-methylbenzoic acid with oxalyl chloride in dichloromethane under cooling conditions . This reaction forms an intermediate, which is then further reacted to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or the isoindole ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce a variety of functionalized isoindole derivatives.
科学的研究の応用
5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in biological activity. Specific pathways involved may include those related to oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
2,5-Dichlorophenylboronic acid: Shares structural similarities but differs in reactivity and applications.
8-Azaspiro[4.5]decane-7,9-dione: Another compound with a similar core structure but different functional groups and properties.
特性
分子式 |
C14H6Cl3NO2 |
|---|---|
分子量 |
326.6g/mol |
IUPAC名 |
5-chloro-2-(2,5-dichlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl3NO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)12-6-8(16)2-4-11(12)17/h1-6H |
InChIキー |
CRIKLGMWDDHAMQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















